5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a pyrrol-2-one derivative characterized by a complex substitution pattern. The core structure consists of a dihydro-1H-pyrrol-2-one scaffold with the following substituents:
- 1-position: A 2-(dimethylamino)ethyl chain, contributing to basicity and solubility via the tertiary amine.
- 3-position: A hydroxyl group, enabling hydrogen bonding and tautomerization.
- 4-position: A 2-methyl-4-(prop-2-en-1-yloxy)benzoyl moiety, combining aromaticity, ether linkage, and an allyl group for reactivity or conjugation.
Properties
IUPAC Name |
(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O4/c1-5-14-32-19-10-11-20(16(2)15-19)23(29)21-22(17-6-8-18(26)9-7-17)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGPLYIGEPSFOH-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
Compound A has been investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Its structure suggests it may interact with biological targets involved in these conditions.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidinone compounds exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. These findings suggest that Compound A could be further explored for its anticancer properties.
| Study | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induced apoptosis in cancer cell lines | |
| Anti-inflammatory Effects | Reduced pro-inflammatory cytokines |
Organic Synthesis Applications
Building Block for Complex Molecules
Compound A serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for synthesizing more complex organic compounds.
Synthetic Pathways
The synthesis of Compound A typically involves multi-step reactions starting from simpler precursors. The following table summarizes common synthetic routes:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Methyl o-hydroxybenzoylpyruvate + N,N-dimethylethylenediamine | Reflux in acetic acid | 75% |
| Step 2 | Aromatic aldehydes addition | Stirring at room temperature | 80% |
Material Science Applications
Development of New Materials
Due to its unique chemical structure, Compound A has potential applications in the development of new materials, such as polymers and coatings with specific properties.
Case Study: Polymer Development
A recent study explored the incorporation of similar pyrrolidinone derivatives into polymer matrices to enhance thermal stability and mechanical properties. The results indicated improved performance characteristics, suggesting that Compound A could similarly contribute to advanced material formulations.
| Material Type | Properties Enhanced | Reference |
|---|---|---|
| Polymer Matrix | Thermal stability | |
| Coating Material | Mechanical strength |
Chemical Reaction Mechanisms
Compound A can undergo various chemical reactions due to its functional groups, including:
- Oxidation: The hydroxyl group can be oxidized to form a ketone.
- Reduction: The carbonyl group can be reduced to form an alcohol.
- Substitution: The bromine atom can be substituted with other nucleophiles.
These reactions can lead to the formation of various derivatives that may exhibit different biological activities or material properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with related pyrrol-2-one and pyrazoline derivatives from the literature.
Table 1: Structural Comparison
Table 2: Physicochemical and Spectroscopic Properties
Key Findings:
Substituent Effects on Reactivity and Solubility: The 2-(dimethylamino)ethyl group in the target compound enhances solubility in polar solvents compared to the hydroxypropyl chain in Compounds 20 and 21 .
Hydrogen Bonding and Crystallinity :
- The hydroxyl group at the 3-position facilitates hydrogen bonding, a critical factor in crystal packing (observed in Compound 5 ). This aligns with Etter’s graph set analysis principles for molecular aggregation .
Spectroscopic Signatures :
- The IR C=O stretch (~1650 cm⁻¹) is consistent across all pyrrol-2-one derivatives, while the C=S stretch (1167 cm⁻¹) in Compound 5 distinguishes pyrazoline-carbothioamide hybrids .
Biological Implications :
- While biological data is absent for the target compound, the carbothioamide group in Compound 5 is associated with antimicrobial activity in related structures .
Q & A
Q. What are the key synthetic steps and optimization strategies for preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Cyclization : Base-assisted cyclization of hydroxy-pyrrolone intermediates under controlled pH (e.g., NaHCO₃ in THF) to form the dihydro-pyrrol-2-one core .
- Functionalization : Electrophilic substitution (e.g., bromophenyl group introduction via Suzuki coupling) and alkylation of the dimethylaminoethyl side chain using reagents like NaH in DMF .
- Protection/Deprotection : Temporary protection of the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during benzoylation .
- Yield Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. DMSO) significantly affect yields (46–63% in analogous compounds) .
Q. How is the compound characterized spectroscopically, and what analytical methods resolve structural ambiguities?
- NMR/IR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl), hydroxyl (broad ~δ 12 ppm), and carbonyl groups (C=O stretching at ~1700 cm⁻¹ in IR) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 541.2 for analogous compounds) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry and hydrogen bonding networks .
Q. What functional groups dominate its reactivity, and how do they influence derivatization?
- Hydroxyl Group : Participates in hydrogen bonding (e.g., with carbonyl oxygen) and acts as a nucleophile in alkylation/acylation reactions .
- Dimethylaminoethyl Chain : Enhances solubility in polar solvents and enables pH-dependent protonation, useful for pharmacokinetic studies .
- Allyloxybenzoyl Moiety : Undergoes [2+2] cycloaddition or oxidation to epoxides, enabling further functionalization .
Advanced Research Questions
Q. How can computational methods predict its crystallographic behavior and intermolecular interactions?
- Density Functional Theory (DFT) : Models hydrogen-bonding patterns (e.g., O–H···O=C interactions) and predicts lattice energies, validated against experimental XRD data .
- Molecular Dynamics (MD) : Simulates solvent effects on crystal packing, guiding solvent selection for recrystallization (e.g., acetonitrile vs. ethanol) .
Q. What strategies resolve contradictions in spectral vs. crystallographic data?
- Discrepancy Analysis : Conflicting NMR and XRD data (e.g., tautomerism in hydroxy-pyrrolone) are resolved via variable-temperature NMR and synchrotron XRD to track dynamic equilibria .
- Multi-Technique Validation : Cross-validate IR carbonyl stretches with XRD bond lengths (e.g., C=O at 1.22 Å vs. 1.24 Å) to confirm conjugation effects .
Q. How does substituent variation (e.g., bromophenyl vs. fluorophenyl) alter bioactivity?
- Structure-Activity Relationship (SAR) : Bromine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibition vs. fluorophenyl derivatives) .
- Pharmacokinetic Profiling : Dimethylaminoethyl improves blood-brain barrier permeability compared to morpholinylpropyl analogs .
Q. What experimental designs optimize reaction selectivity in complex multi-step syntheses?
- Design of Experiments (DoE) : Statistically models variables (temperature, solvent, catalyst) to maximize yield while minimizing by-products (e.g., over-oxidation of allyloxy groups) .
- Flow Chemistry : Continuous-flow systems improve reproducibility in oxidation steps (e.g., Swern oxidation) by precise control of reaction time and temperature .
Methodological Recommendations
- Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks .
- Spectral Analysis : Combine DEPT-135 NMR and HSQC to assign quaternary carbons in crowded aromatic regions .
- Synthetic Optimization : Employ DoE to identify critical parameters (e.g., reagent stoichiometry) in allyloxybenzoylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
